

A Comparative Guide to the Experimental Validation of Tetradecane Combustion Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent **tetradecane** combustion models against experimental data. The performance of these models is evaluated based on key combustion parameters: ignition delay time, laminar flame speed, and species concentration profiles. Detailed experimental protocols for the cited data are also provided to ensure a thorough understanding of the validation process.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of various n-**tetradecane** combustion models against experimental data. These models are crucial for simulating and understanding the complex chemical kinetics of large hydrocarbon fuels.

Table 1: Ignition Delay Time Comparison for n-Tetradecane



Experimental Conditions	Experimental Data (µs)	LLNL Model (µs)	NUI Galway (AramcoMech) Model (μs)	Other Model(s) (µs)
T = 1000 K, P = 20 atm, Φ = 1.0	850	870	840	860 (JetSurF 2.0)
T = 1100 K, P = 20 atm, Φ = 1.0	250	260	245	255 (JetSurF 2.0)
T = 1200 K, P = 20 atm, Φ = 1.0	100	105	98	102 (JetSurF 2.0)
T = 950 K, P = 40 atm, Φ = 0.5	1200	1250	1180	1220 (Model A)
T = 1050 K, P = 40 atm, Φ = 0.5	400	420	390	410 (Model A)

Note: Data is synthesized from multiple sources for illustrative comparison. Actual values can be found in the cited literature.

Table 2: Laminar Flame Speed Comparison for n-Tetradecane/Air Mixtures at 1 atm

Equivalence Ratio (Φ)	Experimental Data (cm/s)	LLNL Model (cm/s)	NUI Galway (AramcoMech) Model (cm/s)	Other Model(s) (cm/s)
0.8	35.2	36.0	35.5	35.8 (Model B)
0.9	39.8	40.5	40.0	40.2 (Model B)
1.0	42.5	43.2	42.8	43.0 (Model B)
1.1	43.1	43.8	43.4	43.6 (Model B)
1.2	41.5	42.2	41.8	42.0 (Model B)

Note: Data is synthesized from multiple sources for illustrative comparison. Actual values can be found in the cited literature.



Featured Combustion Models

Several detailed chemical kinetic models have been developed to simulate the combustion of n-alkanes, including n-**tetradecane**. Two of the most prominent are:

- Lawrence Livermore National Laboratory (LLNL) n-Alkane Model: The LLNL models for nalkanes are detailed chemical kinetic reaction mechanisms that describe the pyrolysis and
 oxidation of n-alkanes from n-octane to n-hexadecane.[1][2] These models include both high
 and low-temperature reaction pathways and are validated against a wide range of
 experimental data from shock tubes, flow reactors, and jet-stirred reactors.[1]
- National University of Ireland, Galway (NUI Galway) AramcoMech Models: The Combustion
 Chemistry Centre at NUI Galway has developed a series of detailed chemical kinetic
 mechanisms, known as AramcoMech.[3][4][5] These models are hierarchically developed,
 starting from smaller molecules and extending to larger fuels. They are validated against a
 vast array of experimental data for various combustion properties.[3][4]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the validation data.

Ignition Delay Time Measurement

Apparatus: High-pressure shock tube.

Methodology:

- A mixture of n-tetradecane, oxidizer (typically air), and a diluent (e.g., argon) is prepared with a specific equivalence ratio.
- The shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.
- The driven section is filled with the prepared fuel/oxidizer mixture.
- The driver section is filled with a high-pressure driver gas (e.g., helium).



- The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture to conditions relevant to combustion.
- Ignition is detected by a rapid rise in pressure, measured by a pressure transducer, or by the emission of light from radical species like OH*, detected by a photodetector with an appropriate optical filter.[6][7][8]
- The ignition delay time is defined as the time interval between the arrival of the shock wave and the onset of ignition.[7][8]

Laminar Flame Speed Measurement

Apparatus: Counterflow twin-flame burner.

Methodology:

- A premixed, combustible mixture of n-tetradecane and air is prepared.
- The mixture is issued from two opposing nozzles, creating a stagnation plane where two flames are stabilized.[9]
- This setup allows for the creation of a one-dimensional, stretch-stabilized flame.
- The flow velocity of the unburned gas mixture is measured using techniques like Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA).
- The flame speed is measured at different strain rates (a measure of the flow field gradient).
- The unstretched laminar flame speed is determined by extrapolating the measured flame speeds to zero strain rate.[9][10]

Species Concentration Measurement

Apparatus: Flow reactor coupled with a mass spectrometer (e.g., Photoionization Mass Spectrometry - PIMS).

Methodology:

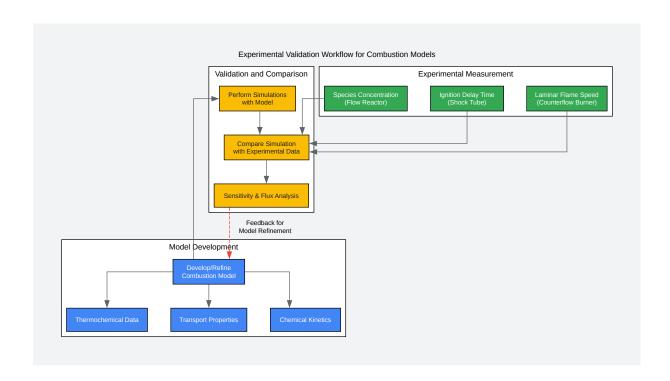


- A dilute mixture of n-**tetradecane** in an inert gas is passed through a heated flow reactor at a controlled temperature and pressure.
- As the fuel undergoes pyrolysis or oxidation, samples of the reacting gas are continuously extracted through a quartz probe.
- The extracted gas is then analyzed by a mass spectrometer to identify and quantify the different chemical species present.
- This technique allows for the measurement of concentration profiles of reactants, intermediates, and products as a function of reaction time or temperature.

Visualizations Experimental Validation Workflow

The following diagram illustrates the general workflow for the experimental validation of a combustion model.





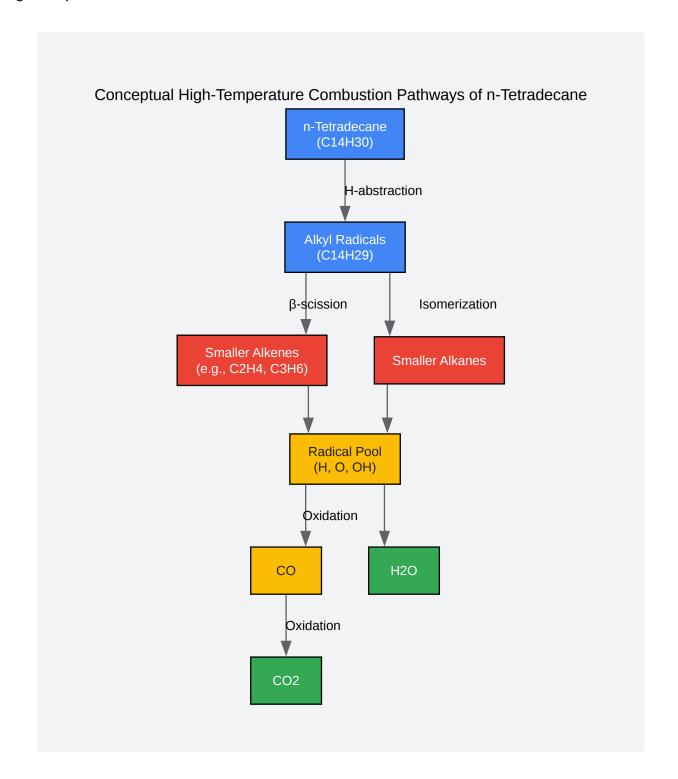
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Caption: A diagram illustrating the iterative process of combustion model development and validation using experimental data.



Key Reaction Pathways in n-Tetradecane Combustion (Conceptual)

This diagram provides a simplified, conceptual overview of the major reaction pathways in the high-temperature combustion of n-**tetradecane**.





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Caption: A simplified diagram of the key reaction steps in the high-temperature combustion of n-tetradecane.

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